4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol
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Overview
Description
4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol is a compound that features a brominated phenol group and a piperazine ring substituted with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a cyclopentyl group. This can be achieved through the reaction of piperazine with cyclopentyl bromide under basic conditions.
Bromination of Phenol: The phenol group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated phenol is then coupled with the cyclopentyl-substituted piperazine derivative using a suitable coupling agent, such as formaldehyde, under acidic conditions to form the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The brominated phenol group may also contribute to its biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol
- 4-Bromo-2-[(4-methylpiperazin-1-yl)methyl]phenol
- 4-Bromo-2-[(4-ethylpiperazin-1-yl)methyl]phenol
Uniqueness
4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol is unique due to the presence of the cyclopentyl group on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs. This structural variation can influence its binding affinity to receptors and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C16H23BrN2O |
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Molecular Weight |
339.27 g/mol |
IUPAC Name |
4-bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O/c17-14-5-6-16(20)13(11-14)12-18-7-9-19(10-8-18)15-3-1-2-4-15/h5-6,11,15,20H,1-4,7-10,12H2 |
InChI Key |
YULOTOQYRFNNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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